

Phenothiazine: A Prototypical Lead Structure in Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenothiazine core is a privileged scaffold in medicinal chemistry, having given rise to a diverse array of therapeutic agents with a wide spectrum of biological activities.[1] Initially recognized for its antipsychotic properties, the versatility of the phenothiazine structure has been extensively explored, leading to the discovery of compounds with potent antimicrobial, anticancer, and other valuable pharmacological effects.[2][3] This technical guide provides a comprehensive overview of phenothiazine as a lead structure, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Phenothiazine Scaffold: Synthesis and Physicochemical Properties

Phenothiazine is a tricyclic heterocyclic compound with the chemical formula $S(C_6H_4)_2NH.[1]$ The central thianthrene ring is not planar but exists in a folded conformation. The synthesis of the phenothiazine nucleus can be achieved through several methods, with the classical approach involving the reaction of diphenylamine with sulfur.[1][4] Modern synthetic strategies have expanded to include more efficient methods, such as the cyclization of 2-substituted diphenyl sulfides, allowing for the introduction of a wide range of substituents on the phenothiazine ring system.[1][5][6][7]



Derivatization of the phenothiazine core, particularly at the N10 position of the central ring and the C2 position of one of the benzene rings, has been a key strategy in the development of clinically useful drugs.[8][9] These modifications significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action and Pharmacological Effects

The pharmacological effects of phenothiazine derivatives are diverse and depend on their specific structural features. The most well-characterized mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system, which is responsible for the antipsychotic effects of drugs like chlorpromazine and fluphenazine.[10][11][12][13]

Beyond dopamine receptor blockade, phenothiazine derivatives have been shown to interact with a variety of other biological targets, contributing to their broad therapeutic potential. These include:

- Antagonism of other neurotransmitter receptors: Many phenothiazines also exhibit affinity for serotonin (5-HT), histamine (H1), and muscarinic acetylcholine receptors, which can contribute to both their therapeutic effects and side effect profiles.[14][15]
- Inhibition of Protein Kinase C (PKC): Certain phenothiazines can inhibit the activity of PKC, an enzyme involved in various cellular signaling pathways, which may contribute to their anticancer effects.[9][16]
- Modulation of the PI3K/Akt Signaling Pathway: Some derivatives have been shown to modulate the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival, highlighting another avenue for their anticancer activity.[14][17][18]
- Antimicrobial Activity: Phenothiazines can exert antimicrobial effects through various mechanisms, including disruption of the plasma membrane and inhibition of efflux pumps in bacteria.[19][20][21]

Structure-Activity Relationships (SAR)

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Key SAR observations include:



- Substitution at the C2 Position: The nature of the substituent at the C2 position of the phenothiazine ring is crucial for antipsychotic activity. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chlorine (-Cl), generally enhance potency.[8][9]
- The N10 Side Chain: A three-carbon chain separating the nitrogen at position 10 from the terminal amino group is optimal for neuroleptic activity.[8]
- The Terminal Amino Group: A tertiary amino group is generally required for potent
 antipsychotic activity. The nature of the substituents on this nitrogen can influence potency
 and selectivity. For instance, piperazine-containing side chains often lead to higher potency.
 [8][22]

These SAR principles have guided the design of numerous phenothiazine-based drugs with tailored pharmacological profiles.

Therapeutic Applications

The versatility of the phenothiazine scaffold has led to its application in treating a wide range of conditions:

- Psychiatry: Phenothiazines were the first class of effective antipsychotic medications and remain in use for the treatment of schizophrenia and other psychotic disorders.[7][10][11][23] Derivatives like chlorpromazine and fluphenazine are well-established examples.[7]
- Infectious Diseases: Several phenothiazines have demonstrated significant in vitro and in vivo activity against a variety of bacteria and fungi.[19][20][21][24][25] Their ability to inhibit efflux pumps makes them potential candidates for combating multidrug-resistant infections.
 [20]
- Oncology: A growing body of evidence supports the anticancer potential of phenothiazine derivatives.[3][8][11][24][26][27][28] They can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[3][29][30][31]

Quantitative Data on Phenothiazine Derivatives

The following tables summarize key quantitative data for a selection of phenothiazine derivatives across different therapeutic areas.



Table 1: Dopamine D2 Receptor Binding Affinity of Phenothiazine Antipsychotics

Compound	K₁ (nM) for D₂ Receptor	Reference
Chlorpromazine	1.0 - 3.5	[32]
Fluphenazine	0.4 - 1.2	[32]
Perphenazine	0.3 - 0.8	[32]
Thioridazine	1.5 - 4.0	[33]
Trifluoperazine	0.6 - 1.5	[33]

Table 2: Anticancer Activity (IC50) of Phenothiazine Derivatives in Various Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Chlorpromazine	MCF-7	Breast Cancer	15.2	[24]
Fluphenazine	A375	Melanoma	8.5	[27]
Thioridazine	U87	Glioblastoma	9.3	[26]
Trifluoperazine	PC-3	Prostate Cancer	6.67	[26]
CWHM-974	A375	Melanoma	2.1	[27]
Compound 4b	HepG2	Liver Cancer	13.8 (μg/mL)	[24]
Compound 4k	MCF-7	Breast Cancer	12 (μg/mL)	[24]
PP	HeLa	Cervical Cancer	229.1	[8]
PPO	MCF7	Breast Cancer	131.7	[8]

Table 3: Minimum Inhibitory Concentration (MIC) of Phenothiazines Against Selected Microorganisms



Compound	Microorganism	MIC (μg/mL)	Reference
Chlorpromazine	Staphylococcus aureus	25 - 100	[34]
Thioridazine	Escherichia coli	50 - 100	[34]
Fluphenazine	Candida albicans	10 - 50	[25]
Promethazine	Pseudomonas aeruginosa	>1000	[35]
(S)-JBC 1847	Staphylococcus aureus	0.125 - 1 (mg/L)	[36]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of phenothiazine derivatives.

Dopamine D2 Receptor Binding Assay

This protocol describes a method to determine the binding affinity (K_i) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[1][3][23][37][38][39] [40]

Materials:

- HEK293 cells stably expressing human dopamine D2 receptors.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Radioligand: [3H]-Spiperone.
- Non-specific binding control: (+)-Butaclamol (10 μM).



- Test phenothiazine compound.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail and counter.
- 96-well plates.

Procedure:

- Membrane Preparation:
 - Culture HEK293 cells expressing D2 receptors to confluency.
 - Harvest cells and centrifuge at 1,000 x g for 5 minutes.
 - Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
 - Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
 - Discard the supernatant and resuspend the membrane pellet in assay buffer.
 - Determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, add 50 μL of assay buffer, 50 μL of radioligand ([3 H]-Spiperone), and 50 μL of the test compound at various concentrations (in triplicate).
 - \circ For determining non-specific binding, add 50 μL of 10 μM (+)-butaclamol instead of the test compound.
 - \circ For determining total binding, add 50 μ L of assay buffer instead of the test compound.
 - Add 50 μL of the cell membrane preparation to each well.
 - Incubate the plate at room temperature for 60 minutes.
- Filtration and Counting:



- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of the test compound.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][10][20][22][41]

Materials:

- · Cancer cell line of interest.
- Complete cell culture medium.
- · Test phenothiazine compound.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- 96-well plates.
- Microplate reader.



Procedure:

- Cell Seeding:
 - $\circ~$ Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Prepare serial dilutions of the test phenothiazine compound in culture medium.
 - Remove the medium from the wells and add 100 μL of the compound dilutions (in triplicate). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
 - Incubate the plate for 48-72 hours.
- · MTT Addition and Incubation:
 - Add 10 μL of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:



- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.[9][12][13][19][42]

Materials:

- Bacterial or fungal strain of interest.
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
- · Test phenothiazine compound.
- · Sterile 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
- Incubator.

Procedure:

- Preparation of Compound Dilutions:
 - In a 96-well plate, add 50 μL of sterile broth to all wells except the first column.
 - Add 100 μL of the test compound at the highest concentration to the first column.
 - \circ Perform serial two-fold dilutions by transferring 50 μ L from the first column to the second, mixing, and continuing this process across the plate.
- Inoculation:

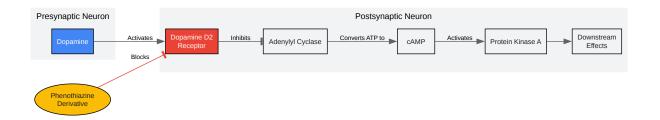


- Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- \circ Add 50 µL of the diluted inoculum to each well.
- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - Visually inspect the wells for turbidity (bacterial growth).
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth.

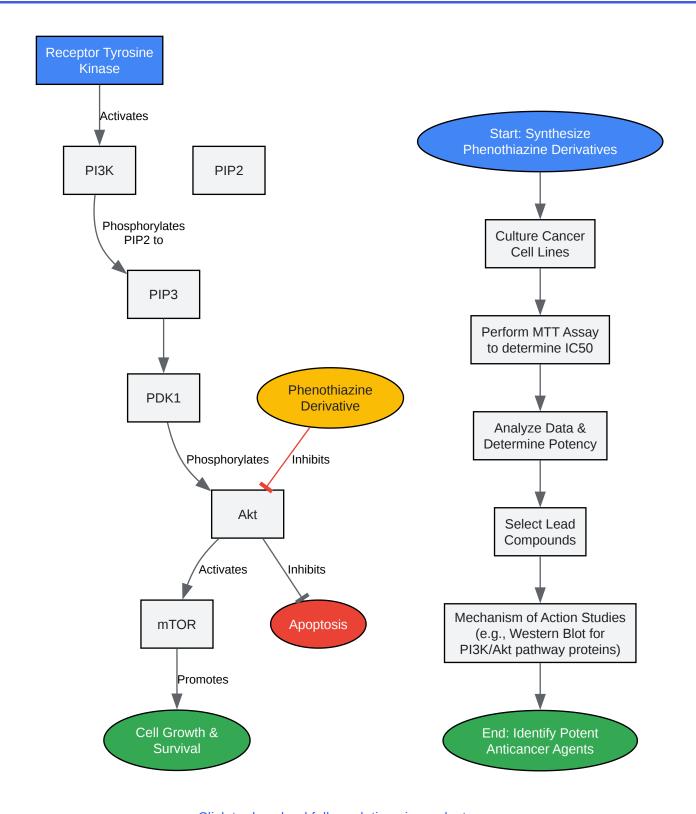
Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the study of phenothiazines.









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